molecular formula C23H32N6O10 B12119292 Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH

Cat. No.: B12119292
M. Wt: 552.5 g/mol
InChI Key: SOXZHYWWHJJAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH is a synthetic peptide composed of the amino acids serine, glutamine, asparagine, and tyrosine Each amino acid in this sequence is in its DL form, indicating a racemic mixture of both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid (tyrosine) is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (asparagine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 are repeated for glutamine and serine.

    Acetylation: The N-terminus of the peptide is acetylated to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acyl chlorides for acylation.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cell signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism by which Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH exerts its effects depends on its interaction with specific molecular targets. The peptide can bind to proteins or receptors, influencing their activity and triggering downstream signaling pathways. For example, the tyrosine residue may be phosphorylated, altering the peptide’s function and interactions.

Comparison with Similar Compounds

Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: can be compared with other synthetic peptides such as:

    Ac-DL-Ser-DL-Gln-DL-Asn-DL-Phe-OH: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.

    Ac-DL-Ser-DL-Gln-DL-Asn-DL-Trp-OH: Contains tryptophan, which can influence fluorescence properties and interactions with proteins.

The uniqueness of This compound lies in its specific amino acid sequence and the presence of tyrosine, which can undergo unique chemical modifications and interactions.

Properties

Molecular Formula

C23H32N6O10

Molecular Weight

552.5 g/mol

IUPAC Name

2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)

InChI Key

SOXZHYWWHJJAIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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